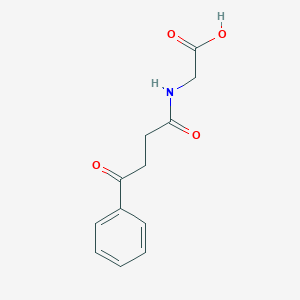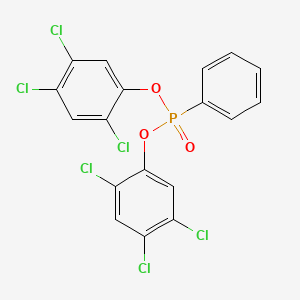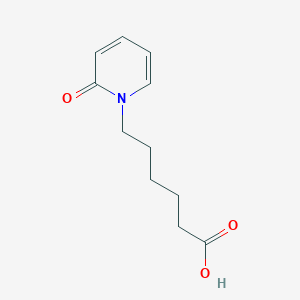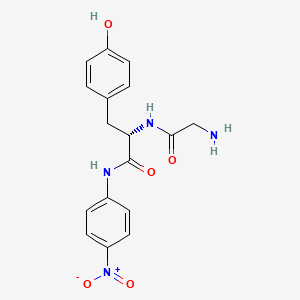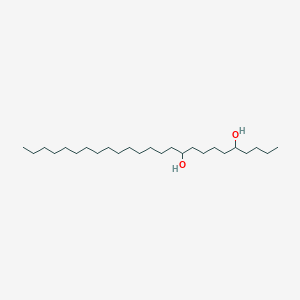![molecular formula C22H28N2O4S B14452539 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide CAS No. 74804-83-4](/img/structure/B14452539.png)
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO4. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, and a phenylethyl group linked through a carbamothioyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxybenzamide: Lacks the phenylethyl group and carbamothioyl linkage.
N-[(2-Phenylethyl)carbamothioyl]benzamide: Lacks the ethoxy groups on the benzamide core.
3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is unique due to its combination of ethoxy groups, phenylethyl group, and carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
CAS No. |
74804-83-4 |
|---|---|
Molecular Formula |
C22H28N2O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C22H28N2O4S/c1-4-26-18-14-17(15-19(27-5-2)20(18)28-6-3)21(25)24-22(29)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H2,23,24,25,29) |
InChI Key |
HWQSQLXAGRYQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

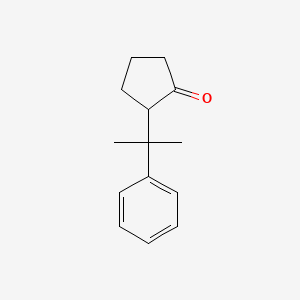
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
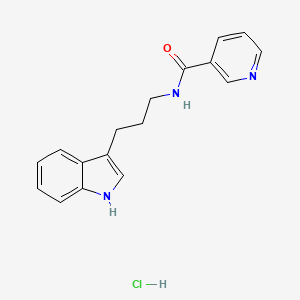
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
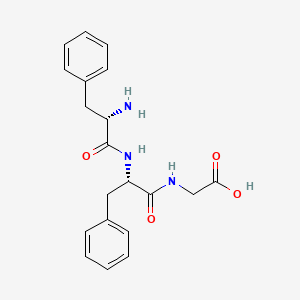
acetaldehyde](/img/structure/B14452501.png)
